molecular formula C12H13N3O2 B5630247 1-(5-Methyl-1,2-oxazol-3-yl)-3-(4-methylphenyl)urea

1-(5-Methyl-1,2-oxazol-3-yl)-3-(4-methylphenyl)urea

Cat. No.: B5630247
M. Wt: 231.25 g/mol
InChI Key: PKLSEHPDSDVWKT-UHFFFAOYSA-N
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Description

1-(5-Methyl-1,2-oxazol-3-yl)-3-(4-methylphenyl)urea is an organic compound that belongs to the class of ureas This compound features a urea moiety connected to a 5-methyl-1,2-oxazole ring and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methyl-1,2-oxazol-3-yl)-3-(4-methylphenyl)urea typically involves the reaction of 5-methyl-1,2-oxazole-3-amine with 4-methylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may involve continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methyl-1,2-oxazol-3-yl)-3-(4-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the oxazole ring.

    Reduction: Reduced forms of the urea moiety.

    Substitution: Substituted oxazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

Mechanism of Action

The mechanism of action of 1-(5-Methyl-1,2-oxazol-3-yl)-3-(4-methylphenyl)urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, leading to a biological response. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Methyl-1,2-oxazol-3-yl)-3-phenylurea: Lacks the 4-methyl group on the phenyl ring.

    1-(5-Methyl-1,2-oxazol-3-yl)-3-(4-chlorophenyl)urea: Contains a chlorine atom instead of a methyl group on the phenyl ring.

    1-(5-Methyl-1,2-oxazol-3-yl)-3-(4-methoxyphenyl)urea: Contains a methoxy group instead of a methyl group on the phenyl ring.

Uniqueness

1-(5-Methyl-1,2-oxazol-3-yl)-3-(4-methylphenyl)urea is unique due to the presence of both a 5-methyl-1,2-oxazole ring and a 4-methylphenyl group. This combination of functional groups may impart specific chemical and biological properties that are distinct from other similar compounds.

Properties

IUPAC Name

1-(5-methyl-1,2-oxazol-3-yl)-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-8-3-5-10(6-4-8)13-12(16)14-11-7-9(2)17-15-11/h3-7H,1-2H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLSEHPDSDVWKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809298
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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